molecular formula C9H18O B12784548 (R)-1-Cyclohexyl-1-propanol CAS No. 38636-38-3

(R)-1-Cyclohexyl-1-propanol

Cat. No.: B12784548
CAS No.: 38636-38-3
M. Wt: 142.24 g/mol
InChI Key: JVTXOMXEPFDMHB-SECBINFHSA-N
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Description

®-1-Cyclohexyl-1-propanol is an organic compound with the molecular formula C9H18O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

®-1-Cyclohexyl-1-propanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-Cyclohexyl-1-propanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-Cyclohexyl-1-propanol may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

®-1-Cyclohexyl-1-propanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ®-1-Cyclohexyl-1-propanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can yield cyclohexylpropane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form ®-1-Cyclohexyl-1-propyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: ®-1-Cyclohexyl-1-propanone.

    Reduction: Cyclohexylpropane.

    Substitution: ®-1-Cyclohexyl-1-propyl chloride.

Scientific Research Applications

®-1-Cyclohexyl-1-propanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Industry: Used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism by which ®-1-Cyclohexyl-1-propanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways involved can vary based on the specific application and the compound’s environment.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Cyclohexyl-1-propanol: The enantiomer of ®-1-Cyclohexyl-1-propanol, with similar chemical properties but different biological activity.

    Cyclohexanol: A simpler alcohol with a cyclohexyl group, lacking the propanol side chain.

    1-Phenyl-1-propanol: Similar structure but with a phenyl group instead of a cyclohexyl group.

Uniqueness

®-1-Cyclohexyl-1-propanol is unique due to its chiral nature and the presence of both cyclohexyl and propanol groups, which confer specific chemical and biological properties not found in simpler or non-chiral analogs.

Properties

CAS No.

38636-38-3

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(1R)-1-cyclohexylpropan-1-ol

InChI

InChI=1S/C9H18O/c1-2-9(10)8-6-4-3-5-7-8/h8-10H,2-7H2,1H3/t9-/m1/s1

InChI Key

JVTXOMXEPFDMHB-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1CCCCC1)O

Canonical SMILES

CCC(C1CCCCC1)O

Origin of Product

United States

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